

Unveiling the Safety Profile of (-)-Dihydrocarvyl Acetate: A Preliminary Assessment

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Compound of Interest

Compound Name: (-)-Dihydrocarvyl acetate

Cat. No.: B11755846

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For Researchers, Scientists, and Drug Development Professionals

(-)-Dihydrocarvyl acetate, a monoterpenoid ester found in certain plants like celery and spearmint, is utilized as a flavoring and fragrance agent.[1] This technical guide provides a consolidated overview of the existing toxicological data for **(-)-dihydrocarvyl acetate**, offering a preliminary safety assessment for professionals in research and drug development. While comprehensive cellular toxicity studies are not readily available in the public domain, this document synthesizes the current understanding of its safety profile based on regulatory assessments and available in-vivo data.

Toxicological Data Summary

The available toxicological data for **(-)-dihydrocarvyl acetate** primarily consists of acute toxicity studies and regulatory evaluations. These findings suggest a low potential for acute toxicity.

Parameter	Test Species	Route of Administration	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg	[2][3]
LD50	Rabbit	Dermal	> 5000 mg/kg	[2][3]

Regulatory Safety Assessments

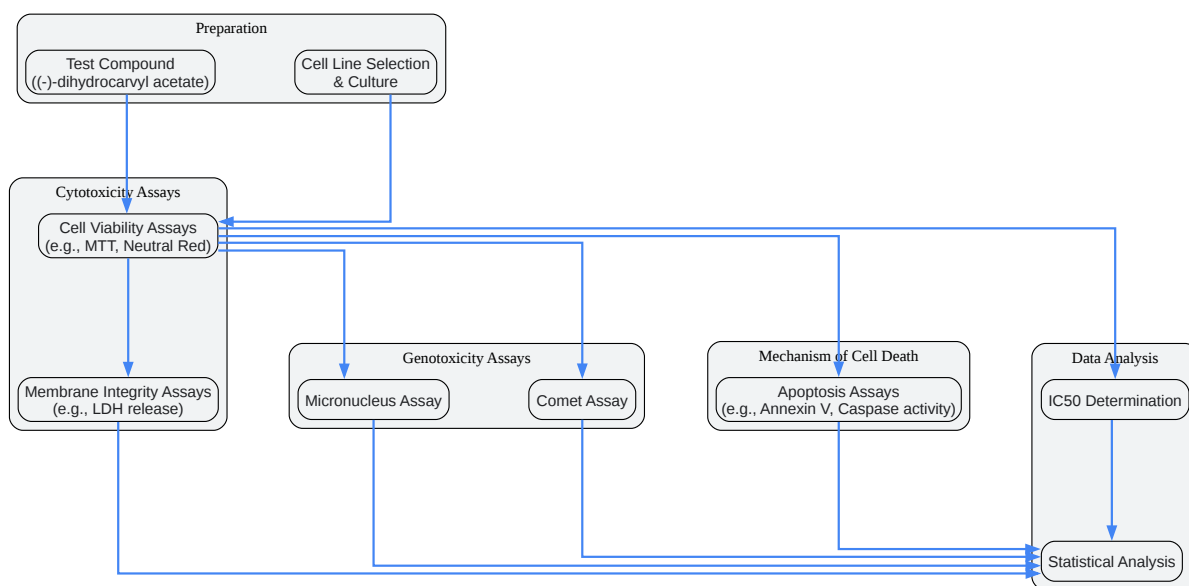
Regulatory bodies have evaluated the safety of dihydrocarvyl acetate for its use in consumer products.

Organization	Assessment Summary
Flavor and Extract Manufacturers Association (FEMA)	Generally Recognized as Safe (GRAS) as a flavoring ingredient.[4]
Joint FAO/WHO Expert Committee on Food Additives (JECFA)	No safety concern at current levels of intake when used as a flavoring agent.
Research Institute for Fragrance Materials (RIFM)	A safety assessment concluded that it is not expected to be genotoxic based on data from read-across analogs.

It is important to note that much of the safety evaluation, particularly for genotoxicity, has been conducted using a "read-across" approach, where data from structurally similar compounds are used to infer the properties of **(-)-dihydrocarvyl acetate**.

General Experimental Workflow for Cellular Toxicity Assessment

While specific in-vitro toxicity studies on **(-)-dihydrocarvyl acetate** are not publicly available, a standard workflow for assessing the cellular toxicity of a compound is presented below. This generalized protocol serves as a guide for researchers designing studies to investigate the cytotoxic and genotoxic potential of substances like **(-)-dihydrocarvyl acetate**.



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Generalized workflow for in-vitro toxicity testing.

Detailed Methodologies for Key Experiments

The following are detailed, generalized protocols for the key assays mentioned in the workflow diagram. These are intended to provide a foundational understanding for researchers.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **(-)-dihydrocarvyl acetate** for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
- **MTT Incubation:** After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Micronucleus Assay

- **Cell Treatment:** Treat cells with a range of concentrations of the test compound, including a positive and negative control. The treatment duration should cover at least one cell cycle.
- **Cytochalasin B Treatment:** Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.
- **Cell Harvesting and Staining:** Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
- **Microscopic Analysis:** Score the frequency of micronuclei in binucleated cells under a microscope. Micronuclei are small, extranuclear bodies containing chromosome fragments

or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

- Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control.

Signaling Pathway Analysis

Currently, there is no published research that elucidates the specific cellular signaling pathways affected by **(-)-dihydrocarvyl acetate**. Future research in this area would be invaluable for a more complete understanding of its biological activity and potential toxicological mechanisms. A general approach to investigating signaling pathway modulation would involve techniques such as Western blotting for key signaling proteins, reporter gene assays, or transcriptomic analysis (e.g., RNA-seq) following cell exposure to the compound.

Conclusion and Future Directions

The existing data suggests that **(-)-dihydrocarvyl acetate** has low acute toxicity and is not genotoxic based on read-across assessments. However, the absence of dedicated in-vitro cellular toxicity studies represents a significant data gap. For a more thorough safety assessment, particularly for novel applications in drug development, further research is warranted. This should include comprehensive cytotoxicity screening across various cell lines, detailed genotoxicity studies using a battery of in-vitro assays, and investigation into the potential mechanisms of action, including effects on cellular signaling pathways. Such data would provide a more complete and robust understanding of the cellular and molecular effects of **(-)-dihydrocarvyl acetate**.

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